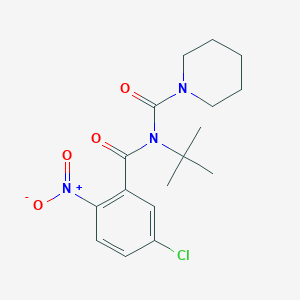

N-tert-butyl-N-(5-chloro-2-nitrobenzoyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-tert-butyl-N-(5-chloro-2-nitrobenzoyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClN3O4/c1-17(2,3)20(16(23)19-9-5-4-6-10-19)15(22)13-11-12(18)7-8-14(13)21(24)25/h7-8,11H,4-6,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPECHFWRJYBBNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(C(=O)C1=C(C=CC(=C1)Cl)[N+](=O)[O-])C(=O)N2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-N-(5-chloro-2-nitrobenzoyl)piperidine-1-carboxamide typically involves the reaction of 5-chloro-2-nitrobenzoic acid with piperidine and tert-butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-N-(5-chloro-2-nitrobenzoyl)piperidine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chlorine atom can result in various substituted benzoyl derivatives.

Scientific Research Applications

N-tert-butyl-N-(5-chloro-2-nitrobenzoyl)piperidine-1-carboxamide is utilized in various fields of scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-N-(5-chloro-2-nitrobenzoyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The nitro group and the piperidine ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biochemical effects.

Comparison with Similar Compounds

PF3845 (4-(3-[5-{Trifluoromethyl}pyridin-2-yloxy]benzyl)-N-(pyridin-3-yl)piperidine-1-carboxamide)

- Structural Differences : PF3845 replaces the 5-chloro-2-nitrobenzoyl group with a trifluoromethylpyridyloxy-benzyl substituent and a pyridin-3-yl group.

- Functional Implications: The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the nitro group in the target compound. PF3845 is a known GPR55 antagonist, suggesting that the target compound’s nitro group may confer distinct electronic effects for receptor binding .

PF750 (N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide)

- Structural Differences: PF750 incorporates a quinolin-3-ylmethyl group and a phenyl substituent instead of the tert-butyl and nitrobenzoyl groups.

Table 1: Comparison of Piperidine-1-Carboxamide Derivatives

*Estimated based on structural formula.

N-tert-butyl Derivatives

N-tert-butyl-α-phenylnitrone (PBN)

- Structural Differences : PBN is a spin-trapping agent with a phenylnitrone group instead of the carboxamide and nitrobenzoyl moieties.

- Functional Implications : PBN’s nitrone group enables free radical scavenging, while the target compound’s nitro group may act as an electron-withdrawing group, altering redox properties. PBN has demonstrated protective effects against oxidative stress, whereas the target compound’s nitro substituent could predispose it to reduction reactions .

N-tert-butyl-N-(4-chlorophenyl)trimethylenediamine

- Structural Differences : This compound features a 4-chlorophenyl group and a trimethylenediamine chain instead of the nitrobenzoyl-piperidine system.

- highlights that chloro-substituted analogs may undergo slow hydrolysis or rearrangement, suggesting the target compound’s nitro group could accelerate such reactions .

Benzoxazole and Benzoyl Derivatives

N-tert-butyl-N-[2-[(5-chloro-1,3-benzoxazol-2-yl)amino]ethyl]carbamate

- Structural Differences : This derivative includes a benzoxazole ring and a carbamate group, contrasting with the nitrobenzoyl-carboxamide structure.

- Functional Implications : Benzoxazole rings are associated with enhanced bioavailability and kinase inhibition, whereas the nitro group in the target compound may favor interactions with nitroreductases or electrophile-sensitive targets .

Biological Activity

N-tert-butyl-N-(5-chloro-2-nitrobenzoyl)piperidine-1-carboxamide is a compound of significant interest in pharmaceutical research due to its potential biological activity. This article explores its synthesis, mechanisms of action, and biological evaluations based on available literature.

- IUPAC Name : this compound

- Molecular Formula : C15H19ClN2O3

- Molecular Weight : 320.78 g/mol

- CAS Number : Not specifically listed in the search results but can be derived from its structure.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl piperidine derivatives with 5-chloro-2-nitrobenzoic acid or its acyl chloride. The reaction conditions often include solvents such as dichloromethane and catalysts that facilitate the formation of the amide bond.

Anticancer Properties

Recent studies have focused on the anticancer potential of similar piperidine derivatives. For instance, compounds with structural similarities have shown promising results in various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A | MCF-7 | 0.65 | Induction of apoptosis via p53 activation |

| B | DU145 | 40.1 | Cell cycle arrest in G0/G1 phase |

| C | PC3 | 27.05 | DNA damage and chromatin condensation |

These findings suggest that this compound could exhibit similar anticancer properties, potentially acting through apoptosis induction and cell cycle modulation.

The mechanisms by which this compound may exert its biological effects are still under investigation. However, related compounds have demonstrated several pathways:

- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.

- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs), causing a halt in cell cycle progression.

- DNA Damage Response : Induction of DNA damage leading to cell death in cancerous cells.

Case Studies

Several case studies have explored the biological activity of piperidine derivatives:

- Study on MCF-7 Cells : A derivative similar to N-tert-butyl-N-(5-chloro-2-nitrobenzoyl)piperidine showed an IC50 value of 0.65 µM, indicating potent cytotoxicity against breast cancer cells.

- Prostate Cancer Evaluation : In vitro assays demonstrated that a related compound had an IC50 value of 40.1 µM against DU145 cells, with mechanisms involving cell cycle arrest and apoptosis.

- Mechanistic Insights : Flow cytometry analyses revealed that these compounds could significantly increase p53 levels and activate caspase pathways, reinforcing their potential as anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.